Ammonium thiocyanate

Description

Properties

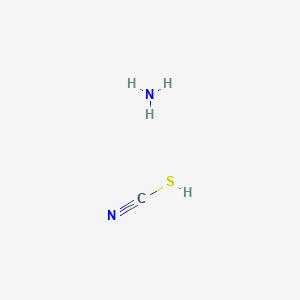

IUPAC Name |

azanium;thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHNS.H3N/c2-1-3;/h3H;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIFLUNRINLCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHNS.H3N, [NH4]SCN, CH4N2S | |

| Record name | AMMONIUM THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2461 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium thiocyanate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_thiocyanate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

463-56-9 (Parent) | |

| Record name | Ammonium thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001762954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3029653 | |

| Record name | Ammonium isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium thiocyanate is a colorless crystalline solid. It is soluble in water. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in chemical analysis, in photography, as a fertilizer, and for many other uses., Liquid; Pellets or Large Crystals, Colorless crystals; [CAMEO] | |

| Record name | AMMONIUM THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2461 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiocyanic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium thiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2068 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Solid decomposes (USCG, 1999) | |

| Record name | AMMONIUM THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2461 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Very sol in water and ethanol; sol in acetone; insol in chloroform., Highly sol in liquid ammonia and liquid sulfur dioxide, and mildly sol in acetonitrile, Freely sol in ethanol; sol in methanol, acetone; practically insol in CHCl3, ethyl acetate | |

| Record name | AMMONIUM THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

greater than 1.1 at 68 °F 1.1-1.15 at 20 °C (solution) (USCG, 1999), 1.3057 g/mL | |

| Record name | AMMONIUM THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2461 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000715 [mmHg] | |

| Record name | Ammonium thiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2068 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

Maximum limits of impurities: Residue after ignition 0.01%; Insoluble matter 0.005%; chloride (Cl) 0.005%., Maximum limits of trace impurities (in ppm): Heavy metals (as Pb) 5; Iron (Fe) 3. | |

| Record name | AMMONIUM THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Deliquescent crystals, Colorless, hygroscopic crystals | |

CAS No. |

1762-95-4 | |

| Record name | AMMONIUM THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2461 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1762-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001762954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocyanic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYL9152Z1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

320 °F (USCG, 1999), 149.6 °C | |

| Record name | AMMONIUM THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2461 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Ammonium Thiocyanate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium thiocyanate (NH₄SCN) is an inorganic compound with a versatile range of applications, from a reagent in analytical chemistry to a precursor in the synthesis of various organic and inorganic compounds. Its unique properties, including its ability to form intensely colored complexes with transition metals and its role in biological systems, make it a compound of significant interest to the scientific community. This technical guide provides an in-depth overview of the fundamental properties, synthesis, and key applications of this compound, with a focus on experimental protocols and relevant biological pathways.

Core Properties

This compound is a colorless, crystalline solid that is highly soluble in water and soluble in several organic solvents. It is known for its hygroscopic nature, meaning it readily absorbs moisture from the air.

Physicochemical Data

| Property | Value | References |

| Chemical Formula | NH₄SCN | [1][2] |

| Molecular Weight | 76.12 g/mol | [1][2] |

| Appearance | Colorless crystalline solid | [3] |

| Melting Point | Approximately 149.6 °C (decomposes) | |

| Boiling Point | Decomposes at 170 °C | |

| Density | 1.305 g/cm³ | |

| Solubility in Water | 128 g/100 mL at 0 °C | |

| Solubility in other solvents | Soluble in ethanol, acetone, and liquid ammonia. | [3] |

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Contact with acids should be avoided as it liberates highly toxic hydrogen cyanide gas.[4] When heated to decomposition, it emits toxic fumes of ammonia, sulfur oxides, and cyanides.[2]

Synthesis and Reactions

Synthesis from Carbon Disulfide and Ammonia

A common laboratory and industrial method for the synthesis of this compound involves the reaction of carbon disulfide with aqueous ammonia.[4][5] The reaction proceeds through the formation of an intermediate, ammonium dithiocarbamate, which then decomposes upon heating to yield this compound and hydrogen sulfide.[5]

Materials:

-

Carbon disulfide (CS₂)

-

Concentrated ammonia solution (NH₃, aq)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beaker

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Crystallizing dish

Procedure:

-

In a round-bottom flask, cautiously add carbon disulfide to an excess of concentrated aqueous ammonia solution in the presence of ethanol. The reaction is exothermic and should be performed in a fume hood with proper cooling.

-

Once the initial reaction subsides, attach a reflux condenser to the flask.

-

Gently heat the mixture under reflux for a period of time (typically 1-2 hours) to facilitate the conversion of the ammonium dithiocarbamate intermediate to this compound.

-

After reflux, allow the reaction mixture to cool to room temperature.

-

Filter the resulting solution to remove any solid byproducts, such as elemental sulfur.

-

Transfer the filtrate to a crystallizing dish and allow the solvent to evaporate slowly in a fume hood.

-

Colorless crystals of this compound will form.

-

Collect the crystals by filtration and dry them in a desiccator.

Key Chemical Reactions

Thermal Decomposition and Isomerization: Upon heating, this compound isomerizes to its more stable isomer, thiourea.[3] This is a reversible equilibrium reaction. At higher temperatures (around 200 °C), it decomposes into ammonia, hydrogen sulfide, and carbon disulfide.[3]

Reaction with Ferric Ions: this compound is widely used as a qualitative test for the presence of ferric (Fe³⁺) ions. In solution, the thiocyanate anion (SCN⁻) reacts with Fe³⁺ to form a series of intensely blood-red colored iron(III) thiocyanate complexes, such as [Fe(SCN)(H₂O)₅]²⁺.[3] This reaction is the basis for the spectrophotometric determination of iron.

Analytical Applications

Quantitative Analysis by Titration (Volhard Method)

The Volhard method is a classic precipitation titration technique used for the determination of halide ions and can be adapted for the standardization of this compound solutions.[6][7][8][9][10]

Materials:

-

Standard silver nitrate (AgNO₃) solution of known concentration

-

This compound (NH₄SCN) solution to be standardized

-

Concentrated nitric acid (HNO₃)

-

Ferric ammonium sulfate indicator solution

-

Burette

-

Pipette

-

Erlenmeyer flask

-

Distilled water

Procedure:

-

Accurately pipette a known volume of the standard silver nitrate solution into an Erlenmeyer flask.

-

Add a small amount of concentrated nitric acid to the flask to create an acidic medium. This prevents the precipitation of iron(III) hydroxide.

-

Add a few drops of the ferric ammonium sulfate indicator solution.

-

Fill a burette with the this compound solution of unknown concentration.

-

Titrate the silver nitrate solution with the this compound solution. A white precipitate of silver thiocyanate (AgSCN) will form.

-

Continue the titration until the first persistent reddish-brown color appears. This endpoint indicates that all the silver ions have reacted, and the excess thiocyanate ions are now reacting with the ferric ions to form the colored [Fe(SCN)]²⁺ complex.

-

Record the volume of this compound solution used.

-

Repeat the titration at least two more times to ensure accuracy.

-

Calculate the concentration of the this compound solution using the stoichiometry of the reaction (Ag⁺ + SCN⁻ → AgSCN).

Spectrophotometric Determination of Iron

The reaction between thiocyanate ions and ferric ions to form a colored complex allows for the quantitative determination of iron in a sample using spectrophotometry.[11][12][13][14][15]

Materials:

-

A sample containing an unknown concentration of iron(III)

-

Standard iron(III) solutions of known concentrations

-

This compound solution (typically 1 M)

-

Dilute nitric acid or hydrochloric acid

-

Volumetric flasks

-

Pipettes

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of Standard Curve:

-

Prepare a series of standard iron(III) solutions of known concentrations by diluting a stock solution.

-

To a set of volumetric flasks, add a specific volume of each standard solution.

-

To each flask, add an excess of the this compound solution and dilute to the mark with distilled water. Mix well.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max), which is typically around 480 nm for the iron(III)-thiocyanate complex.

-

Plot a calibration curve of absorbance versus the concentration of the standard iron(III) solutions.

-

-

Analysis of the Unknown Sample:

-

Take a known volume of the sample solution and transfer it to a volumetric flask.

-

Add an excess of the this compound solution and dilute to the mark with distilled water. Mix well.

-

Measure the absorbance of the sample solution at the same λ_max used for the standards.

-

-

Determination of Iron Concentration:

-

Using the calibration curve, determine the concentration of iron(III) in the unknown sample corresponding to its measured absorbance.

-

Interference Mitigation:

-

Oxidizing and Reducing Agents: The presence of other oxidizing or reducing agents can interfere with the formation of the Fe(III)-thiocyanate complex. Ensure the iron is in the +3 oxidation state. If necessary, oxidize any Fe(II) to Fe(III) using a suitable oxidizing agent like potassium permanganate or hydrogen peroxide prior to the addition of thiocyanate.

-

Complexing Agents: Ions that form stable complexes with iron(III), such as fluoride, phosphate, and oxalate, can interfere by preventing the formation of the thiocyanate complex. These interferences can sometimes be overcome by adjusting the pH or by using masking agents.

Biological Significance and Signaling Pathways

While this compound itself is not a direct signaling molecule in biological systems, the thiocyanate anion (SCN⁻) plays a crucial role in the innate immune system.[16][17][18][19][20] In the presence of hydrogen peroxide (H₂O₂), peroxidases such as myeloperoxidase (MPO) and lactoperoxidase (LPO) catalyze the oxidation of thiocyanate to hypothiocyanous acid (HOSCN).[16][17][18]

HOSCN is a potent, yet selective, antimicrobial agent that is less damaging to host cells compared to other reactive oxygen species like hypochlorous acid (HOCl).[16][18] HOSCN acts as a signaling molecule primarily by targeting and reversibly oxidizing thiol groups (-SH) in cysteine residues of proteins.[21][22] This modification can alter protein function and modulate various cellular signaling pathways, including those involved in inflammation and apoptosis.[21][22]

Visualizations

Synthesis of this compound Workflow

Caption: Workflow for the synthesis of this compound.

HOSCN-Mediated Signaling Pathway

References

- 1. rsc.org [rsc.org]

- 2. Ammonium [11C]thiocyanate: revised preparation and reactivity studies of a versatile nucleophile for carbon-11 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. DE2362923A1 - this compound prodn - from carbon disulphide and ammonia - Google Patents [patents.google.com]

- 5. US5026534A - Process for the preparation of aqueous this compound solutions - Google Patents [patents.google.com]

- 6. firsthope.co.in [firsthope.co.in]

- 7. byjus.com [byjus.com]

- 8. scribd.com [scribd.com]

- 9. How Silver Nitrate And this compound Are Prepared And Standardised Using The Precipitation Titration Method [unacademy.com]

- 10. youtube.com [youtube.com]

- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 12. theacademic.in [theacademic.in]

- 13. researchgate.net [researchgate.net]

- 14. canterbury.ac.nz [canterbury.ac.nz]

- 15. publications.drdo.gov.in [publications.drdo.gov.in]

- 16. The therapeutic potential of thiocyanate and hypothiocyanous acid against pulmonary infections - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. Hypothiocyanite and host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The role of metals in hypothiocyanite resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ashpublications.org [ashpublications.org]

- 21. Inactivation of thiol-dependent enzymes by hypothiocyanous acid: role of sulfenyl thiocyanate and sulfenic acid intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The myeloperoxidase-derived oxidant HOSCN inhibits protein tyrosine phosphatases and modulates cell signalling via the mitogen-activated protein kinase (MAPK) pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Ammonium thiocyanate synthesis from carbon disulfide

An In-depth Technical Guide to the Synthesis of Ammonium Thiocyanate from Carbon Disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound from carbon disulfide. It covers the core chemical principles, process parameters, and detailed experimental protocols. The information is intended to support research, development, and manufacturing activities in the chemical and pharmaceutical industries.

Introduction

This compound (NH₄SCN) is a versatile inorganic compound with a wide range of applications. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals, including herbicides and thiourea.[1] Additionally, it finds use in textile dyeing and printing, photography as a stabilizing agent, and in analytical chemistry for the determination of iron content.[1] The primary industrial synthesis route involves the reaction of carbon disulfide with aqueous ammonia.[1][2] This guide will delve into the technical details of this synthesis, providing quantitative data and procedural methodologies.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from carbon disulfide and ammonia is a two-step process that proceeds through an ammonium dithiocarbamate intermediate.[2]

Step 1: Formation of Ammonium Dithiocarbamate

The initial reaction is an exothermic addition of ammonia to carbon disulfide, forming ammonium dithiocarbamate.[3]

CS₂ + 2 NH₃(aq) → [NH₂-CS₂]⁻[NH₄]⁺

Step 2: Decomposition to this compound

The ammonium dithiocarbamate intermediate is then decomposed by heating in an endothermic reaction to yield this compound and hydrogen sulfide.[3]

[NH₂-CS₂]⁻[NH₄]⁺ → NH₄SCN + H₂S

The overall balanced chemical equation for the synthesis is:

CS₂ + 2 NH₃(aq) → NH₄SCN + H₂S[2]

Process Parameters and Quantitative Data

The efficiency and purity of this compound synthesis are highly dependent on the reaction conditions. Both continuous and batch processes have been developed, with variations in temperature, pressure, and the use of catalysts.

Table 1: Process Parameters for this compound Synthesis

| Parameter | Continuous Process (Single-Step)[3] | Two-Step Process[4] | Laboratory Scale (Batch)[5] |

| Catalyst | Activated Carbon | Activated Charcoal | None specified |

| Temperature | 90–150°C (110–120°C preferred) | Step 1: ~50°C, Step 2: 95–100°C | Reflux (boiling point of acetonitrile) |

| Pressure | 2–7 bar | Atmospheric | Atmospheric |

| Solvent | Water | Water | Acetonitrile, Methanolic Ammonia |

| Reaction Time | Continuous | Continuous | 30 minutes |

Table 2: Yield and Purity of this compound

| Process | Reported Yield | Product Purity | Reference |

| Continuous Process | High | > 99.7% | [3] |

| Industrial Process | Practically Quantitative | High Purity with pure reactants | [2][4] |

| Laboratory Scale | Quantitative | High (precipitate) | [5] |

Experimental Protocols

This section provides a detailed experimental protocol for a laboratory-scale synthesis of this compound.

Laboratory-Scale Synthesis of this compound

Objective: To synthesize this compound from carbon disulfide and ammonia in a laboratory setting.

Materials:

-

Carbon disulfide (CS₂)

-

Methanolic ammonia (2 M solution)

-

Acetonitrile (CH₃CN)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure: [5]

-

In a round-bottom flask, combine 2 mL of 2 M methanolic ammonia with 50 mL of acetonitrile.

-

To this solution, add 0.6 mL (10 mmol) of carbon disulfide.

-

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

-

Maintain the reflux for 30 minutes.

-

After 30 minutes, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting white precipitate is this compound. The yield is reported to be quantitative.

Side Reactions and Impurities

The primary byproduct of the synthesis is hydrogen sulfide (H₂S), a toxic and flammable gas that must be handled with appropriate safety precautions.[2][4]

Under certain conditions, this compound can undergo further reactions:

-

Isomerization to Thiourea: Upon heating, this compound can isomerize to thiourea. The equilibrium concentration of thiourea is dependent on the temperature, with 30.3% at 150°C and 25.3% at 180°C by weight.[1]

-

Thermal Decomposition: At temperatures around 200°C, dry this compound decomposes into ammonia, hydrogen sulfide, and carbon disulfide, leaving a residue of guanidinium thiocyanate.[1]

The purity of the final product is also dependent on the purity of the starting materials. If the ammonia and carbon disulfide used are of high purity, the resulting this compound solution (typically 35-45%) may not require further purification before concentration.[4]

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow: Laboratory Scale

Caption: Workflow for the laboratory-scale synthesis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. DE2362923A1 - this compound prodn - from carbon disulphide and ammonia - Google Patents [patents.google.com]

- 3. US5026534A - Process for the preparation of aqueous this compound solutions - Google Patents [patents.google.com]

- 4. globallcadataaccess.org [globallcadataaccess.org]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to the Chemical Structure and Bonding of Ammonium Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium thiocyanate (NH₄SCN), a salt formed from the ammonium cation (NH₄⁺) and the thiocyanate anion (SCN⁻), is a compound of significant interest across various scientific disciplines, including chemical synthesis, materials science, and pharmaceuticals. Its utility often stems from the unique chemical properties of the thiocyanate anion, an ambidentate ligand capable of coordinating with metal ions through either its sulfur or nitrogen atom. A thorough understanding of the chemical structure and bonding of this compound is paramount for its effective application and for the development of novel molecules and materials. This technical guide provides a comprehensive overview of the structural and bonding characteristics of this compound, supported by experimental data and detailed methodologies.

Overall Molecular Structure

This compound is an ionic compound composed of the ammonium cation ([NH₄]⁺) and the thiocyanate anion ([SCN]⁻). The electrostatic attraction between the positively charged ammonium ion and the negatively charged thiocyanate ion constitutes the primary ionic bonding within the crystal lattice.

The ammonium cation possesses a tetrahedral geometry, with the nitrogen atom at the center covalently bonded to four hydrogen atoms. The thiocyanate anion, in contrast, is a linear polyatomic ion with the carbon atom centrally located between the sulfur and nitrogen atoms.

Caption: Ionic attraction between ammonium and thiocyanate.

Covalent Bonding within the Thiocyanate Anion

The bonding within the thiocyanate anion is characterized by covalent bonds between the sulfur, carbon, and nitrogen atoms. The linear geometry of the SCN⁻ ion is a result of the sp hybridization of the central carbon atom. Electron delocalization is a key feature of the thiocyanate anion, leading to three principal resonance structures that contribute to its overall electronic structure.

The resonance structures illustrate the distribution of the negative charge and the multiple bonding character between the atoms.[1][2]

-

Structure A: A single bond between sulfur and carbon, and a triple bond between carbon and nitrogen.

-

Structure B: A double bond between sulfur and carbon, and a double bond between carbon and nitrogen.

-

Structure C: A triple bond between sulfur and carbon, and a single bond between carbon and nitrogen.

Formal charge calculations suggest that Structure B is a major contributor to the resonance hybrid due to the more favorable distribution of charge. However, all three structures play a role in describing the true bonding picture.

Caption: Resonance in the thiocyanate anion.

Quantitative Structural Data

The precise bond lengths and angles within the this compound crystal structure have been determined experimentally, primarily through X-ray diffractometry. The seminal work by Zavodnik et al. provides a refined atomic structure of this compound.[3] The crystal structure is monoclinic with the space group P2₁/c.[3]

The bond lengths and the bond angle within the thiocyanate anion are critical parameters for understanding its reactivity and coordination behavior.

| Parameter | Value (Å) | Experimental Method | Reference |

| C-N Bond Length | 1.18 | X-ray Diffractometry | [2] |

| S-C Bond Length | 1.661 - 1.679 | Quantum Chemical Computation | [4][5] |

| Parameter | **Value (°) ** | Experimental Method | Reference |

| S-C-N Bond Angle | 180 | X-ray Diffractometry | [4][6] |

Note: Computationally derived values for the S-C bond length in the free thiocyanate anion are provided due to the limited availability of the precise experimental value from the provided search snippets for the this compound salt.

Experimental Protocols

The determination of the crystal structure and the associated bonding parameters of this compound is predominantly achieved through single-crystal X-ray diffraction.

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: X-ray crystallography workflow.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated aqueous or ethanolic solution.

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

X-ray Diffraction Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Data Processing and Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and polarization. The intensities of the reflections are integrated and scaled.

-

Structure Solution: The processed data is used to solve the crystal structure. This involves determining the positions of the atoms within the unit cell, often using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined using least-squares methods to improve the agreement between the observed and calculated diffraction patterns. This process yields precise atomic coordinates, bond lengths, and bond angles.

-

Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The structural data is then analyzed to understand the bonding and intermolecular interactions.

Conclusion

The chemical structure of this compound is defined by the ionic interaction between the tetrahedral ammonium cation and the linear thiocyanate anion. The covalent bonding within the thiocyanate anion is characterized by significant electron delocalization, as described by its resonance structures. Quantitative data from X-ray diffraction studies have precisely determined the bond lengths and the linear geometry of the thiocyanate anion. A comprehensive understanding of these structural and bonding features, as detailed in this guide, is essential for professionals in research and drug development who utilize this compound in their work.

References

- 1. webqc.org [webqc.org]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. This compound | CHNS . H3N | CID 15666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. shd-pub.org.rs [shd-pub.org.rs]

- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 6. Determine the bond angle for the thiocyanate ion, SCN–. | Study Prep in Pearson+ [pearson.com]

An In-depth Technical Guide to the Isomerization of Ammonium Thiocyanate to Thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomerization of ammonium thiocyanate to thiourea, a classic reversible reaction in organic chemistry. This document details the reaction mechanism, thermodynamic and kinetic parameters, experimental protocols, and factors influencing the equilibrium.

Introduction

The conversion of this compound (NH₄SCN), an inorganic salt, into thiourea ((NH₂)₂CS), an organosulfur compound, is a significant example of molecular rearrangement. Thiourea is a versatile molecule with applications in the synthesis of pharmaceuticals, resins, and as a reagent in various chemical processes. Understanding the dynamics of its formation from this compound is crucial for optimizing its production and for its application in further chemical syntheses. This guide serves as a technical resource for professionals requiring a deep understanding of this isomerization.

Reaction Mechanism and Thermodynamics

The isomerization of this compound to thiourea is a reversible equilibrium reaction. The forward reaction is endothermic, meaning that an increase in temperature shifts the equilibrium towards the formation of thiourea, although the equilibrium concentration of thiourea decreases at very high temperatures.[1]

The proposed mechanism involves the intramolecular rearrangement of this compound. Quantum chemistry studies suggest a plausible mechanism for this transformation.[2] While the reaction can proceed thermally, it has been shown that ammonia can act as a catalyst, lowering the required isomerization temperature.[2]

The reaction can be represented as:

NH₄SCN ⇌ (NH₂)₂CS

Thermodynamic Data

The equilibrium between this compound and thiourea is highly dependent on temperature. The following table summarizes the equilibrium composition at various temperatures.

| Temperature (°C) | Thiourea (% by weight) | This compound (% by weight) | Reference |

| 140 | 28 | 72 | [3] |

| 150 | 30.3 | 69.7 | [1] |

| 156 | 26.7 | 73.3 | [4] |

| 180 | 25.3 | 74.7 | [1] |

| 182 | 23.0 | 77.0 | [4] |

At temperatures exceeding 200°C, decomposition of the dry powder to ammonia, hydrogen sulfide, and carbon disulfide occurs, leaving a residue of guanidinium thiocyanate.[1][5]

Reaction Kinetics

The rate of isomerization is significantly influenced by temperature and the physical state of the reactant. The transformation is slow in the solid state and accelerates upon melting of this compound (melting point: ~150°C).[4]

| Temperature (°C) | Reaction Time (hours) | Observations | Reference |

| 140-145 | 5-6 | Mass remains just liquid | [6] |

| 140 | 8 | Equilibrium reached with 28% thiourea | [3] |

| 180 | 0.5 | Equilibrium reached with 21% thiourea | [3] |

The use of ammonia as a catalyst can lower the reaction temperature to 65-90°C.[7] The reaction is considered to be unimolecular.[4]

Experimental Protocols

This section provides a detailed methodology for the laboratory-scale synthesis of thiourea from this compound.

Materials and Equipment

-

This compound (NH₄SCN)

-

Round-bottom flask

-

Paraffin oil bath or heating mantle with a temperature controller

-

Stirring apparatus (optional)

-

Beaker

-

Buchner funnel and filter paper

-

Hot plate

-

Recrystallization solvent (e.g., water or ethanol)

-

Analytical balance

-

Melting point apparatus

Synthesis Procedure

-

Reaction Setup: Place 50 g of this compound into a round-bottom flask.

-

Heating: Immerse the flask in a paraffin oil bath and heat the contents to 140-145°C. Maintain this temperature for 5-6 hours. The this compound will melt and the isomerization will proceed in the liquid phase.[6]

-

Cooling and Solidification: After the heating period, remove the flask from the oil bath and allow it to cool to room temperature. The molten mass will solidify.

-

Purification by Washing:

-

Grind the solidified product into a powder.

-

Transfer the powder to a beaker and add half its weight of cold water.

-

Stir the mixture thoroughly. This step dissolves the unreacted this compound, in which thiourea is only slightly soluble.[6]

-

Filter the mixture using a Buchner funnel to collect the crude thiourea.

-

-

Recrystallization:

-

Transfer the crude thiourea to a beaker.

-

Add a minimal amount of hot water and heat the mixture until the thiourea is completely dissolved.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified thiourea crystals by filtration.

-

-

Drying and Characterization:

-

Dry the crystals in a desiccator or a drying oven at a low temperature.

-

Determine the yield and characterize the product by measuring its melting point (literature value: ~172°C) and using spectroscopic methods if desired.

-

Catalytic Synthesis using Ammonia

For a lower temperature synthesis, the reaction can be carried out in the presence of aqueous ammonia.

-

Reaction Setup: In a sealed container, mix this compound with a specific mass ratio of aqueous ammonia.

-

Heating: Heat the mixture to 65-90°C under a pressure of 0.1-1.0 MPa for 3-6 hours.[7]

-

Workup: After the reaction, remove the ammonia. The remaining solid is crude thiourea, which can be purified by sublimation or recrystallization.[7]

Factors Influencing the Isomerization

The equilibrium and rate of the isomerization of this compound to thiourea are influenced by several factors, including temperature, pressure, and the presence of catalysts or solvents.

Caption: Factors influencing the isomerization equilibrium.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed intramolecular rearrangement mechanism for the isomerization of this compound to thiourea.

Caption: Proposed reaction mechanism for isomerization.

Experimental Workflow

The diagram below outlines the key steps in the synthesis and purification of thiourea from this compound.

Caption: Experimental workflow for thiourea synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. US1949738A - Manufacture and separation of thiourea from this compound - Google Patents [patents.google.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. quora.com [quora.com]

- 6. prepchem.com [prepchem.com]

- 7. CN106699623A - Thiourea conversion method using this compound - Google Patents [patents.google.com]

Thermal decomposition of ammonium thiocyanate

An In-depth Technical Guide on the Thermal Decomposition of Ammonium Thiocyanate

Abstract

This compound (NH₄SCN) is an inorganic compound with significant applications in various industrial and laboratory settings. Its thermal behavior is complex and of critical interest for process safety, chemical synthesis, and waste management. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing its decomposition pathways, reaction kinetics, and the products formed. The document summarizes key quantitative data, outlines common experimental protocols for its study, and presents visual diagrams of the decomposition pathways and analytical workflows to aid in understanding. This guide is intended for researchers, scientists, and professionals in drug development and chemical engineering who work with or encounter this compound.

Physicochemical Properties of this compound

This compound is a colorless, hygroscopic crystalline solid. It is highly soluble in water, a process that is notably endothermic. It is also soluble in various organic solvents, including alcohol and acetone.[1][2]

| Property | Value | Reference |

| Molar Mass | 76.122 g/mol | [1] |

| Melting Point | 149.5 °C (422.6 K) | [1] |

| Boiling Point | 170 °C (443 K) with decomposition | [1] |

| Density | 1.305 g/cm³ | [1] |

Thermal Decomposition Pathways

The thermal decomposition of this compound is not a simple, single-step process. It proceeds through multiple, temperature-dependent pathways, primarily involving isomerization and subsequent decomposition into various gaseous and solid products.

Isomerization to Thiourea

Upon heating, this compound undergoes a reversible intramolecular rearrangement to form its isomer, thiourea ((NH₂)₂CS).[1][3] This equilibrium reaction is a key feature of its thermal behavior. The transformation begins to occur significantly above 130-140 °C.[3][4]

The equilibrium between this compound and thiourea is temperature-dependent. As the temperature increases, the equilibrium shifts back towards this compound.

| Temperature | Thiourea Content (wt%) | This compound Content (wt%) | Reference |

| 150 °C | 30.3% | 69.7% | [1] |

| 156 °C | 26.7% | 73.3% | [5] |

| 180 °C | 25.3% | 74.7% | [1] |

| 182 °C | 23.0% | 77.0% | [5] |

This isomerization is a crucial first step in the overall decomposition process.

Figure 1: Isomerization of this compound to Thiourea.

High-Temperature Decomposition

When heated to higher temperatures, typically above 200 °C, the equilibrium mixture of this compound and thiourea undergoes further decomposition.[1][3] This process is complex and yields a variety of gaseous and solid products.

The primary gaseous products identified through techniques like mass spectrometry and FTIR are:

In addition to gases, solid residues are also formed. These can include:

-

Cyanamide[7]

-

Dicyandiamide[7]

-

Melamine[7]

-

Graphitic carbon nitride (g-C₃N₄) at the end of pyrolysis[7]

Contact with acids can liberate highly toxic gases such as hydrogen cyanide and hydrogen sulfide.[8][9] Furthermore, decomposition under fire or intense heat can produce corrosive and toxic gases, including oxides of nitrogen and sulfur.[8][10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. redox.com [redox.com]

- 9. utsi.edu [utsi.edu]

- 10. thermofishersci.in [thermofishersci.in]

Solubility of ammonium thiocyanate in organic solvents

An In-depth Technical Guide to the Solubility of Ammonium Thiocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries who utilize this compound in their work.

Quantitative Solubility Data

The solubility of this compound in a range of organic solvents has been determined and is presented below. The data is compiled from various scientific sources and handbooks.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |

| Acetonitrile | 18 | 7.52 | [1] |

| Dimethylformamide (DMF) | 25 | 15.2 | [1] |

| Dimethyl sulfoxide (DMSO) | 25 | 27 | [1] |

| Ethanol | 18.45 | 23.56 | [1] |

| 33.25 | 27.45 | [1] | |

| Ethyl acetate | Room Temperature | 3 | [1] |

| Methanol | 24.58 | 59 | [1] |

| 32.94 | 66.8 | [1] | |

| Tributyl phosphate | 22 | 11.6 | [1] |

| Acetone | - | Soluble | [1][2][3][4] |

| Acetic acid | - | Very Soluble | [1] |

| Chloroform | - | Practically Insoluble | [1][2] |

Note: "Soluble" and "Very Soluble" are qualitative descriptions and do not represent specific quantitative values.

Qualitative Solubility Overview

This compound exhibits a wide range of solubility in organic solvents, largely dictated by the polarity of the solvent. It is generally very soluble in polar protic and aprotic solvents, while its solubility is limited in nonpolar solvents.

-

Highly Soluble In : Liquid ammonia, liquid sulfur dioxide.[2][4]

-

Freely Soluble In : Ethanol, Methanol.[2]

-

Practically Insoluble In : Chloroform, Ethyl acetate.[2]

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure. Two common and reliable methods are the Isothermal Saturation Method (Shake-Flask Method) and the Synthetic Method.

Isothermal Saturation Method (Shake-Flask Method)

This is a widely used and reliable method for determining equilibrium solubility.[5]

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

Detailed Methodology:

-

Sample Preparation:

-

Add an excess of this compound crystals to a series of stoppered flasks or vials, each containing a known volume of the desired organic solvent. The exact amount of excess solid does not need to be precisely measured, but enough should be present to ensure saturation and to be visible after equilibration.

-

-

Equilibration:

-

Place the flasks in a constant-temperature bath or shaker, maintained at the desired experimental temperature.

-

Agitate the flasks for a sufficient period to ensure that equilibrium is reached. This can range from several hours to days, and the required time should be determined empirically by taking measurements at different time points until the concentration of the dissolved solute remains constant.[6]

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the flasks to stand undisturbed in the constant-temperature bath for a period to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant liquid using a pre-heated or pre-cooled syringe fitted with a filter to prevent any solid particles from being transferred. The filtration step is crucial for accurate results.

-

-

Analysis:

-

Accurately weigh the collected sample of the saturated solution.

-

Evaporate the solvent from the sample under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the this compound).

-

Weigh the remaining solid residue (this compound).

-

The solubility can then be calculated as the mass of the dissolved solid per mass of the solvent.

-

-

Verification:

-

To ensure that equilibrium was reached, the experiment should be approached from both undersaturation (as described above) and supersaturation. For supersaturation, a solution is prepared at a higher temperature and then allowed to cool to the equilibrium temperature, with excess solute precipitating out. The final concentration should be the same regardless of the direction from which equilibrium is approached.

-

Synthetic Method with Laser Monitoring

This method involves observing the dissolution of a known amount of solute in a known amount of solvent as the temperature is changed.

Principle: A mixture of known composition (solute and solvent) is heated until all the solid dissolves. The temperature at which the last crystal disappears is taken as the saturation temperature for that specific composition.

Detailed Methodology:

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound and the desired organic solvent into a sealed glass vessel equipped with a magnetic stirrer and a temperature probe.

-

-

Heating and Observation:

-

The vessel is placed in a programmable temperature-controlled bath.

-

The mixture is heated slowly and at a constant rate while being stirred continuously.

-

A laser beam is passed through the sample, and the light transmission is monitored by a detector.

-

-

Endpoint Detection:

-

As the solid dissolves, the turbidity of the solution decreases, and the light transmission increases.

-

The temperature at which the light transmission reaches a maximum and constant value corresponds to the complete dissolution of the solid phase. This temperature is recorded as the solubility temperature for that specific concentration.

-

-

Data Collection:

-

By repeating this procedure with different compositions of solute and solvent, a temperature-dependent solubility curve can be constructed.

-

Visualizations

Experimental Workflow for Isothermal Saturation Method

Caption: Workflow of the Isothermal Saturation Method.

Principle of "Like Dissolves Like" for this compound

Caption: Solubility based on solvent polarity.

References

Ammonium Thiocyanate (CAS 1762-95-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ammonium thiocyanate (NH₄SCN), with CAS number 1762-95-4, is a versatile inorganic compound with a wide range of applications in chemical synthesis, analytical chemistry, and various industrial processes. This technical guide provides an in-depth overview of its chemical properties, synthesis, key applications with detailed experimental protocols, and its role as a disruptor of thyroid hormone signaling.

Chemical and Physical Properties

This compound is a colorless, hygroscopic crystalline solid. It is highly soluble in water, and its dissolution is endothermic. It is also soluble in various organic solvents, including ethanol and acetone.[1][2] Upon heating, it isomerizes to thiourea, an equilibrium reaction that is temperature-dependent.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 1762-95-4 | [2] |

| Molecular Formula | NH₄SCN | [4] |

| Molecular Weight | 76.12 g/mol | [5] |

| Appearance | Colorless crystalline solid | [4] |

| Melting Point | 149-154 °C | [5] |

| Boiling Point | Decomposes at 170 °C | [3] |

| Density | 1.305 g/cm³ | [6] |

| Solubility in water | 128 g/100 mL at 0 °C | [6] |

| pH (5% aqueous solution) | 4.5 - 6.0 |

Synthesis of this compound

This compound is commercially produced by the reaction of carbon disulfide with aqueous ammonia. This reaction proceeds through an ammonium dithiocarbamate intermediate, which upon heating, decomposes to this compound and hydrogen sulfide.[3]

Reaction Scheme:

CS₂ + 2 NH₃(aq) → [NH₂CS₂]⁻[NH₄]⁺ → NH₄SCN + H₂S

Key Applications and Experimental Protocols

This compound serves as a crucial reagent in a variety of chemical transformations and analytical methods.

Synthesis of Thiourea

This compound isomerizes to thiourea upon heating.

Experimental Protocol:

-

Place 50 g of this compound in a round-bottom flask.

-

Heat the flask in a paraffin bath to a temperature where the mass just remains liquid (approximately 140-145 °C).[7]

-

Maintain this temperature for 5-6 hours.[7]

-

Allow the melt to cool and solidify.

-

Grind the powdered melt with half its weight of cold water to dissolve any unreacted this compound.

-

Filter the mixture to isolate the crude thiourea.

-

Recrystallize the residue from hot water to obtain pure thiourea as colorless, silky needles. The expected yield is approximately 7-8 grams.[7]

Synthesis of Guanidinium Thiocyanate

Guanidinium thiocyanate can be prepared by heating this compound at a higher temperature.

Experimental Protocol:

-

Heat dry this compound powder to 180 °C.[8]

-

The this compound will pyrolyze, leading to the formation of guanidinium thiocyanate.[8] This method can also be influenced by the presence of substances like river sand or kaolin, which can affect the decomposition and yield of guanidine.[9][10][11]

Synthesis of 2-Aminothiazole Derivatives

This compound is a key reagent in the Hantzsch thiazole synthesis.

Experimental Protocol for the Synthesis of 2-Amino-4-methylthiazole:

This reaction is typically carried out by reacting thiourea (which can be synthesized from this compound) with chloroacetone.[12] A more direct approach involves the reaction of an alpha-haloketone with a thiocyanate salt.

-

Suspend 76 g (1 mole) of thiourea in 200 cc of water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.[12]

-

With stirring, add 92.5 g (80 cc, 1 mole) of chloroacetone dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.[12]

-

After the addition is complete, cool the reaction mixture.

-

Add solid sodium hydroxide with cooling to make the solution alkaline.

-

Separate the upper oily layer and extract the aqueous layer with ether.

-

Combine the oil and ethereal extracts, dry over solid sodium hydroxide, and filter.

-

Remove the ether by distillation and distill the remaining oil under reduced pressure to obtain 2-amino-4-methylthiazole. The boiling point is 117–120°/8 mm. The expected yield is 70–75%.[12]

Synthesis of Thiiranes from Oxiranes

This compound can be used to convert oxiranes (epoxides) to thiiranes (episulfides).

Experimental Protocol:

-

To a mixture of the oxirane (1 mmol) and this compound (3 mmol) in acetonitrile (5 mL), add a catalytic amount of TiO(OCOCF₃)₂ or TiCl₃(OTf) (0.014–0.08 mmol).[13]

-

Reflux the mixture for a period ranging from 0.25 to 5.5 hours, monitoring the reaction progress.[13]

-

Upon completion, cool the reaction mixture.

-

Work up the reaction mixture by evaporation of the solvent and purification of the residue by column chromatography to isolate the thiirane.[13] A solvent- and catalyst-free method has also been described where the oxirane is heated with this compound.[14]

Colorimetric Determination of Iron(III)

This compound is widely used for the quantitative analysis of iron(III) ions due to the formation of an intensely red-colored complex ion, [Fe(SCN)(H₂O)₅]²⁺.[15]

Experimental Protocol:

1. Preparation of Reagents:

- Standard Iron(III) Solution (50 ppm Fe³⁺): Prepare a stock solution of iron(III) ammonium sulfate.[15]

- This compound Solution (1 mol/L): Dissolve 76.12 g of this compound in distilled water and make up to 1 L.[16][17]

2. Preparation of Standard Solutions:

- Prepare a series of standard solutions with known Fe³⁺ concentrations (e.g., 0, 5, 10, 15, 20, 25 ppm) by diluting the standard iron(III) solution with distilled water.[15]

3. Color Development:

- To each standard solution and the unknown sample solution, add an equal volume of the 1 mol/L this compound solution.[15]

- Allow the color to develop for a stable period, typically around 15 minutes.[15][17]

4. Measurement:

- Measure the absorbance of each solution using a colorimeter at a wavelength of approximately 480 nm (using a blue filter).[15]

5. Calibration Curve and Analysis:

- Plot a graph of absorbance versus the concentration of the standard solutions to create a calibration curve.

- Determine the concentration of iron(III) in the unknown sample by measuring its absorbance and interpolating from the calibration curve.[15]

Disruption of Thyroid Hormone Signaling

The thiocyanate ion (SCN⁻) is a known endocrine disruptor that interferes with the normal functioning of the thyroid gland.[18][19] Its mechanism of action involves the inhibition of key steps in thyroid hormone synthesis.

Mechanism of Action:

-

Competitive Inhibition of Iodide Uptake: The thiocyanate ion has a similar ionic radius to the iodide ion (I⁻). This allows it to compete with iodide for uptake into the thyroid follicular cells via the sodium-iodide symporter (NIS).[18][20]

-

Inhibition of Thyroid Peroxidase (TPO): Thiocyanate acts as a competitive substrate for thyroid peroxidase (TPO), the enzyme responsible for oxidizing iodide to iodine (I₂) and incorporating it into thyroglobulin, a process known as organification.[21] By inhibiting TPO, thiocyanate reduces the synthesis of the thyroid hormones thyroxine (T4) and triiodothyronine (T3).

-

Disruption of the Hypothalamic-Pituitary-Thyroid (HPT) Axis: The decreased production of T4 and T3 leads to a feedback mechanism that increases the secretion of thyroid-stimulating hormone (TSH) from the pituitary gland.[20] Chronic stimulation by TSH can lead to hypertrophy and hyperplasia of the thyroid gland, resulting in goiter.[20]

Signaling Pathway Diagram:

Caption: Disruption of thyroid hormone synthesis by thiocyanate.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[22] It causes serious eye damage.[10] Contact with acids liberates very toxic gas.[10] It is also harmful to aquatic life with long-lasting effects.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.

Table 2: GHS Hazard Information for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Hazardous to the Aquatic Environment, Chronic Hazard | 3 | H412: Harmful to aquatic life with long lasting effects |

Conclusion

This compound is a chemical of significant interest due to its wide-ranging applications in synthesis and analysis. Its utility in the preparation of important organic compounds and its role in analytical chemistry are well-established. However, its potential as an endocrine disruptor, specifically its impact on thyroid hormone signaling, warrants careful consideration, particularly in the context of environmental and health sciences. A thorough understanding of its properties, reactivity, and biological effects is crucial for its safe and effective use in research and development.

References

- 1. China this compound CAS 1762-95-4 Textile Auxiliary factory and manufacturers | Unilong [unilongmaterial.com]

- 2. CAS 1762-95-4: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound (ATC) Suppliers, Dealers in Mumbai, Maharashtra, India [shaktichemicals.org]

- 5. 硫氰酸铵 crystals | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. prepchem.com [prepchem.com]

- 8. Guanidinium thiocyanate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. scienceopen.com [scienceopen.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. researchgate.net [researchgate.net]

- 15. edu.rsc.org [edu.rsc.org]

- 16. canterbury.ac.nz [canterbury.ac.nz]

- 17. researchgate.net [researchgate.net]

- 18. Thiocyanate: a review and evaluation of the kinetics and the modes of action for thyroid hormone perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Thiocyanate overload and thyroid disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound | CHNS . H3N | CID 15666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. rsisinternational.org [rsisinternational.org]

- 22. fishersci.com [fishersci.com]

Ammonium Thiocyanate (NH₄SCN): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical characteristics of ammonium thiocyanate (NH₄SCN). The information is curated to be a vital resource for professionals in research, scientific analysis, and drug development, with a focus on data-driven insights and practical experimental methodologies.

Physical Characteristics

This compound is a colorless, hygroscopic crystalline solid.[1][2] It is odorless and readily soluble in water. The dissolution in water is an endothermic process, meaning it absorbs heat from its surroundings.[3][4]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | NH₄SCN | [5] |

| Molecular Weight | 76.12 g/mol | [1][5] |

| Appearance | Colorless, hygroscopic crystalline solid | [1][6] |

| Odor | Odorless | [2] |

| Density | 1.305 g/cm³ | [7][8] |

| Melting Point | 149.5 °C (decomposes) | [7][9] |

| Boiling Point | Decomposes at approximately 170 °C | [6][9] |

| Refractive Index | 1.685 | [7][10] |

| pH (5% solution) | 4.5 - 6.0 | [11] |

Solubility Profile

This compound exhibits high solubility in water and is also soluble in a range of organic solvents. The solubility in water increases significantly with temperature.

| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Citations |

| Water | 128 | 0 | [7][9] |

| Water | 139 | 20 | [7] |

| Water | 162 | 60 | [7] |

| Ethanol | 68 | 25 | [7] |

| Methanol | 74 | 25 | [7] |

| Acetone | 22 | 25 | [7] |

| Liquid Ammonia | Very soluble | - | [9] |

| Acetonitrile | 7.52 g/100g | 18 | [8] |

Chemical Characteristics

This compound is a versatile inorganic compound with a rich and varied chemical reactivity profile. It serves as a source of the thiocyanate anion (SCN⁻), a pseudohalide, which imparts many of its characteristic reactions.

Key Chemical Reactions

Thermal Decomposition: Upon heating to around 170 °C, this compound decomposes.[6][9] When heated to 200 °C, the dry powder decomposes into ammonia, hydrogen sulfide, and carbon disulfide, leaving a residue of guanidinium thiocyanate.[9][12]

Isomerization to Thiourea: When heated, this compound undergoes a reversible isomerization to form thiourea.[9][12] The equilibrium between the two compounds is dependent on the temperature. At 150 °C, the equilibrium mixture contains 30.3% thiourea by weight, while at 180 °C, it contains 25.3% thiourea.[9][12]

Reaction with Acids and Bases: As an ammonium salt, it is weakly acidic and will react with strong bases to release ammonia gas. For instance, it reacts with sodium hydroxide to form sodium thiocyanate, ammonia, and water.[9][12] Reaction with strong acids like sulfuric acid can lead to the formation of various products depending on the conditions, including persulfocyanic acid.[13]

Reaction with Oxidizing Agents: this compound can react violently or explosively with strong oxidizing agents such as chlorates, nitrates, and peroxides.[1] Nitric acid can cause a violent oxidation reaction.[1]

Complex Formation with Metal Ions: The thiocyanate anion readily forms complexes with many transition metal ions.[14] A classic example is the reaction with ferric (Fe³⁺) ions, which produces a deep blood-red solution containing the ferric thiocyanate complex.[8][9] This reaction is highly sensitive and is often used as a qualitative test for the presence of ferric ions.

Spectroscopic Data

| Spectroscopy | Wavenumber (cm⁻¹) | Assignment | Citations |

| Infrared (IR) | 3330, 3130 | N-H stretching (NH₄⁺) | [7] |

| Infrared (IR) | 2055 | C≡N stretching (SCN⁻) | [7] |

| Infrared (IR) | 745 | C-S stretching (SCN⁻) | [7] |

| Infrared (IR) | 1450, 1680 | N-H bending (NH₄⁺) | [7] |

| Raman | 2060 | Symmetric C≡N stretching (SCN⁻) | [7] |

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of this compound are provided below.

Determination of Melting Point (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary tube apparatus.

Materials:

-

This compound, finely powdered

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

-

Pack the capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.[5]

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of this compound (~149 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

The melting point is reported as the recorded range. For a pure substance, this range should be narrow (0.5-1 °C).[3]

Determination of Aqueous Solubility (Isothermal Method)

This protocol describes a method for determining the solubility of an inorganic salt in water at a specific temperature.

Materials:

-

This compound

-

Distilled water

-

Constant temperature water bath

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Analytical balance

-

Filtration apparatus (e.g., syringe filter)

-

Evaporating dish

-

Oven

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of distilled water in several flasks.

-

Place the flasks in a constant temperature water bath and stir the solutions vigorously for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-